Naphthalen-1-YL nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Naphthyl Nonanoate: is an organic compound with the molecular formula C26H29NO3 and a molecular weight of 403.51 g/mol . It is a derivative of naphthol, specifically synthesized by esterifying naphthol with nonanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Naphthyl Nonanoate can be synthesized through the esterification of naphthol with nonanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of A-Naphthyl Nonanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: A-Naphthyl Nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
A-Naphthyl Nonanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of A-Naphthyl Nonanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Naphthol AS: An anilide derivative of naphthol, used in the production of azo dyes.
Naphthylphthalamic Acid: Known for its role in studying polar auxin transport in plants.
Uniqueness: A-Naphthyl Nonanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
28749-26-0 |
---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
naphthalen-1-yl nonanoate |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-5-6-7-15-19(20)21-18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-7,15H2,1H3 |
InChI Key |
OFXVKKCNGCDUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.